molecular formula C10H16N4O B2870251 1-ethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine CAS No. 1894169-70-0

1-ethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine

Cat. No.: B2870251
CAS No.: 1894169-70-0
M. Wt: 208.265
InChI Key: AVEAPTBGOYFZTF-UHFFFAOYSA-N
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Description

1-ethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with an ethyl group and a pyrrolidin-1-ylcarbonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-ethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole core, followed by the introduction of the ethyl and pyrrolidin-1-ylcarbonyl groups. Common reagents used in these reactions include ethyl halides, pyrrolidine, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

1-ethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrazole ring or the attached substituents.

Scientific Research Applications

1-ethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and neurodegeneration.

    Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and survival. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-ethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine and 1-ethyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-amine share structural similarities but differ in the nature of their substituents.

    Uniqueness: The presence of the pyrrolidin-1-ylcarbonyl group in this compound imparts unique chemical and biological properties, making it distinct from its analogs

Properties

IUPAC Name

(5-amino-1-ethylpyrazol-4-yl)-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-2-14-9(11)8(7-12-14)10(15)13-5-3-4-6-13/h7H,2-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEAPTBGOYFZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(=O)N2CCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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